1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQBLFBNKORXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the 4-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 4-fluorobenzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to analogous benzimidazole derivatives with modifications at N1, C2, or the benzimidazole core (Table 1).
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in 3e) enhance aromatic stacking interactions but reduce solubility compared to alkylsulfonyl groups .
- Sulfonyl groups (as in the target compound) improve metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition .
- Chloro substituents (e.g., compound 30) increase cytotoxicity but may elevate off-target risks .
Critical Analysis of Structural-Activity Relationships (SAR)
- N1 Substituents : The 4-fluorobenzyl group (common in compounds 3e, 30, and the target) enhances lipophilicity and bioavailability compared to smaller alkyl groups (e.g., ethyl in compound 20, ) .
- C2 Substituents : Sulfonyl groups (e.g., propylsulfonyl) improve metabolic stability over thioethers or amines, as oxidation of thioethers to sulfones is a common metabolic pathway .
- Core Halogenation : Chloro (compound 30) or fluoro substitutions increase electrophilicity, enhancing DNA intercalation or covalent binding to targets .
Biological Activity
1-(4-Fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core structure with specific substituents that influence its biological activity. The presence of the fluorobenzyl and propylsulfonyl groups enhances its lipophilicity and modulates its interaction with biological targets.
1. GABA-A Receptor Modulation
Recent studies have identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a critical role in mediating inhibitory neurotransmission in the central nervous system. The compound demonstrates improved metabolic stability and reduced hepatotoxicity compared to traditional benzodiazepines, making it a promising candidate for further development in treating neurological disorders .
Table 1: Comparison of Metabolic Stability
| Compound | Percentage Remaining after 120 min |
|---|---|
| This compound | 90% |
| Alpidem | 38.60% |
2. Urease Inhibition
Another significant biological activity of benzimidazole derivatives is their ability to inhibit urease, an enzyme linked to various pathological conditions, including kidney stones and infections. Studies have shown that derivatives similar to this compound exhibit potent urease inhibition with IC50 values in the low micromolar range, indicating their potential as therapeutic agents against urease-related diseases .
The mechanism by which this compound exerts its effects primarily involves modulation of neurotransmitter receptors and enzymatic pathways:
- GABA-A Receptor Interaction : The compound binds to the α1/γ2 interface of the GABA-A receptor, enhancing the receptor's response to GABA (gamma-aminobutyric acid) by increasing the frequency of channel opening .
- Urease Inhibition : The structural features of the compound allow it to effectively compete with substrates at the active site of urease, leading to decreased enzymatic activity .
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Neurological Disorders : Preclinical models have demonstrated that PAMs targeting GABA-A receptors can alleviate symptoms in anxiety and seizure models, suggesting that this compound may offer similar benefits.
- Infection Management : The urease inhibition properties have been investigated in models simulating urinary tract infections, with promising results indicating reduced bacterial load and inflammation.
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For the benzimidazole core, condensation of o-phenylenediamine derivatives with carbonyl intermediates under acidic conditions (e.g., HCl or acetic acid) is common . Fluorobenzyl groups can be introduced via nucleophilic substitution or alkylation using 4-fluorobenzyl halides in the presence of bases like K₂CO₃ . Sulfonyl groups (e.g., propylsulfonyl) are often added via oxidation of thioethers using H₂O₂ or m-CPBA, followed by coupling reactions . Optimization includes solvent selection (e.g., acetonitrile or 2-butanone for improved yield) and catalyst screening (e.g., DBU for efficient alkylation) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm, split due to para-fluorine) and the sulfonyl-adjacent imidazole proton (δ 8.1–8.3 ppm). The propylsulfonyl group shows triplet signals for CH₂ groups (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SO₂-CH₂) .
- IR : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and benzimidazole (C=N stretch at ~1600 cm⁻¹) .
- MS : Molecular ion peaks should align with the exact mass (calculated via empirical formula). High-resolution MS (HRMS) is critical for distinguishing isomers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents (e.g., fluorobenzyl vs. other aryl groups)?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs with variations in the benzyl (e.g., 4-chlorobenzyl) or sulfonyl (e.g., methylsulfonyl) groups .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays. For example, references benzo[d]imidazole derivatives as kinase inhibitors, suggesting ATP-binding pocket assays .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What computational strategies are effective in predicting the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Suite or MOE to model interactions. highlights docking poses of similar benzimidazoles in enzyme active sites (e.g., sulfonyl groups forming hydrogen bonds with catalytic residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on fluorobenzyl hydrophobic interactions and sulfonyl polar contacts .
Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, co-solvents). notes variability in enzyme inhibition due to assay buffer composition .
- Meta-Analysis : Compare data from multiple sources (e.g., vs. 12) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions (e.g., over-alkylation) during fluorobenzyl functionalization?
- Methodological Answer :
- Controlled Stoichiometry : Use a 1:1 molar ratio of benzimidazole to 4-fluorobenzyl bromide to limit di-substitution .
- Low-Temperature Reactions : Perform alkylation at 0–5°C to slow reaction kinetics and improve selectivity .
- HPLC Monitoring : Track reaction progress using C18 columns and UV detection at 254 nm to isolate mono-alkylated intermediates .
Q. How can solvent and catalyst selection influence the efficiency of sulfonyl group incorporation?
- Methodological Answer :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation reactivity by stabilizing transition states .
- Catalysts : Use DMAP or Et₃N to deprotonate intermediates and accelerate sulfonyl coupling. reports Raney Ni for reductive steps in sulfone synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
